molecular formula C17H20N4O B560464 N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1706108-92-0

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No. B560464
M. Wt: 296.374
InChI Key: QUWAUKDDNKSIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel antagonist of Gli-SUFU;  High Quality Biochemicals for Research Uses

Scientific Research Applications

  • Capillary Electrophoresis of Related Substances : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide. This method is valuable for quality control in pharmaceuticals (Ye et al., 2012).

  • Cholinesterase and Aβ-Aggregation Inhibitors : Research into 2,4-disubstituted pyrimidines, which include derivatives of N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, has shown potential in the treatment of Alzheimer's Disease. These compounds inhibit cholinesterase and amyloid-β (Aβ) aggregation, key factors in Alzheimer's pathology (Mohamed et al., 2011).

  • Histone Deacetylase Inhibition : A compound structurally related to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, named MGCD0103, was found to be a selective histone deacetylase inhibitor. This compound has demonstrated potential in blocking cancer cell proliferation and is under clinical trials as an anticancer drug (Zhou et al., 2008).

  • KCNQ2/Q3 Potassium Channel Openers : Studies on N-pyridyl benzamide and pyrimidine derivatives have led to the discovery of compounds that activate KCNQ2/Q3 potassium channels. These findings are significant in the treatment of epilepsy and pain (Amato et al., 2011).

  • Metabolism of Flumatinib : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, which shares structural similarities with N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, provides insights into its pharmacokinetics in chronic myelogenous leukemia patients. This study is crucial for understanding the drug's effectiveness and safety (Gong et al., 2010).

  • Antibacterial and Cytotoxic Activity : Derivatives of 6-oxopyrimidin-1(6H)-yl benzamide, closely related to the compound , have been synthesized and shown to possess considerable antibacterial and cytotoxic activities (Devarasetty et al., 2016).

  • Pyrimidine Derivatives in Heterocyclic Chemistry : The study of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines and related pyrimidine derivatives plays a significant role in heterocyclic chemistry, contributing to the development of new compounds with potential applications (Okuda et al., 2012).

  • Antibacterial and Antioxidant Activities : Synthesis of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine demonstrated mild to moderate antibacterial and antioxidant activities, highlighting the therapeutic potential of pyrimidine derivatives (Maheswaran et al., 2012).

properties

IUPAC Name

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWAUKDDNKSIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide

Citations

For This Compound
1
Citations
R Ardecky, GK Magnuson, J Zou, SR Ganji… - Probe Reports from …, 2014 - ncbi.nlm.nih.gov
As cancer treatments have shifted toward targeted therapies, the role of developmental signaling pathways in tumorigenesis has garnered special attention. For example, the Hedgehog …
Number of citations: 7 www.ncbi.nlm.nih.gov

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